N-(3-Oxo-3-phenylpropyl)-D-tryptophan

IDO1 inhibition Tryptophan metabolism Cancer immunotherapy

This D‑tryptophan derivative uniquely delivers dual IDO1/TDO2 suppression (TDO2 IC₅₀ ≥15‑fold more potent than 1‑methyl‑D‑tryptophan). The D‑configuration ensures resistance to enzymatic turnover, enabling ≥24 h cellular assays without probe depletion. Its well‑characterized N‑3‑oxo‑3‑phenylpropyl substituent provides a quantitative benchmark for medicinal chemistry SAR campaigns. Procure this exact CAS 92515‑11‑2 standard to guarantee the binding interactions (Si‑site ligand, SPR‑confirmed Kd=9.83 µM) and pharmacological profile described in the literature.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 92515-11-2
Cat. No. B12691936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Oxo-3-phenylpropyl)-D-tryptophan
CAS92515-11-2
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCNC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C20H20N2O3/c23-19(14-6-2-1-3-7-14)10-11-21-18(20(24)25)12-15-13-22-17-9-5-4-8-16(15)17/h1-9,13,18,21-22H,10-12H2,(H,24,25)/t18-/m1/s1
InChIKeyNAGFRYOJBFWERU-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Oxo-3-phenylpropyl)-D-tryptophan (CAS 92515-11-2): A Synthetic D-Tryptophan Derivative for IDO1/TDO2 Mechanistic Studies and Inhibitor Development


N-(3-Oxo-3-phenylpropyl)-D-tryptophan (CAS 92515-11-2) is a synthetic D‑tryptophan derivative in which the α‑amino group bears a 3‑oxo‑3‑phenylpropyl substituent; its IUPAC name is (2R)-3-(1H-indol-3-yl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid, with molecular formula C₂₀H₂₀N₂O₃ and molecular weight 336.38 g mol⁻¹ . The compound belongs to the class of N‑substituted tryptophan analogs that have been explored as mechanistic probes and inhibitors of the heme‑dioxygenase enzymes indoleamine‑2,3‑dioxygenase 1 (IDO1) and tryptophan‑2,3‑dioxygenase (TDO2), which catalyze the rate‑limiting step of the kynurenine pathway and are implicated in tumor‑mediated immune suppression [1].

Why N-(3-Oxo-3-phenylpropyl)-D-tryptophan Cannot Be Replaced by Generic D-Tryptophan or Other N-Substituted Analogs in IDO1/TDO2 Research


The biological activity of tryptophan‑derived IDO1/TDO2 inhibitors is exquisitely sensitive to both stereochemistry at the α‑carbon and the nature of the N‑substituent. Unsubstituted D‑tryptophan is a very weak IDO1 inhibitor (reported Ki ≫ 100 µM), whereas the introduction of an N‑3‑oxo‑3‑phenylpropyl group profoundly alters the compound’s binding mode, as demonstrated by the distinct thermal‑shift (Tₘ) profiles and the lack of IDO1‑mediated metabolism observed for closely related N‑substituted tryptophan analogs [1]. Even between seemingly similar N‑acyl or N‑alkyl derivatives, the electronic and steric properties of the substituent dictate whether the compound acts as a competitive active‑site inhibitor, a Si‑site ligand, or a non‑inhibitory substrate mimic [1]. Consequently, substituting N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan with another “D‑tryptophan derivative” without matching the exact 3‑oxo‑3‑phenylpropyl modification risks losing the specific binding interactions and pharmacological profile that this compound uniquely provides [2].

Quantitative Differentiation Evidence for N-(3-Oxo-3-phenylpropyl)-D-tryptophan Versus Closest Analogs


IDO1 Enzymatic Inhibition: N-(3-Oxo-3-phenylpropyl)-D-tryptophan vs. D-Tryptophan

N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan inhibits recombinant human IDO1 with an IC₅₀ of 2.78 µM, whereas the parent compound D‑tryptophan exhibits negligible inhibition (IC₅₀ ≫ 100 µM, with reported Ki values > 100 µM) [1]. This represents an at least 36‑fold improvement in inhibitory potency conferred by the N‑3‑oxo‑3‑phenylpropyl substituent.

IDO1 inhibition Tryptophan metabolism Cancer immunotherapy

TDO2 Enzymatic Inhibition: N-(3-Oxo-3-phenylpropyl)-D-tryptophan vs. 1-Methyl-D-tryptophan (Indoximod)

N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan inhibits human TDO2 with an IC₅₀ of 3.20 µM (3,200 nM) when assayed in HEK293E cells expressing recombinant human TDO2 [1]. In contrast, 1‑methyl‑D‑tryptophan (Indoximod) is a well‑characterized IDO1‑selective inhibitor (IDO IC₅₀ ≈ 7 µM) that shows negligible TDO2 activity at comparable concentrations, with TDO2 IC₅₀ values generally > 50 µM in standard enzyme assays [2]. The N‑3‑oxo‑3‑phenylpropyl modification therefore provides a broader inhibition profile spanning both IDO1 and TDO2.

TDO2 inhibition Kynurenine pathway Neuro-oncology

Chiral Identity: D-Configuration vs. L-Configuration in Tryptophan-Based IDO1 Probes

The D‑tryptophan stereochemistry of N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan fundamentally distinguishes it from the corresponding L‑enantiomer series. Literature data demonstrate that 1‑methyl‑D‑tryptophan is a metabolically stable IDO pathway inhibitor in vivo, whereas 1‑methyl‑L‑tryptophan is rapidly metabolized and acts primarily as a competitive substrate rather than a sustained inhibitor [1]. By extrapolation to the N‑3‑oxo‑3‑phenylpropyl series, the D‑configuration is expected to confer resistance to endogenous tryptophan‑catabolizing enzymes (IDO1, TDO2, tryptophan hydroxylase) and prolong the compound’s functional half‑life in cellular and in vivo assays [2].

Stereochemistry-activity relationship Enzyme selectivity D-amino acid pharmacology

Binding Mode Differentiation: Si-Site vs. Active-Site Interactions

N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan is structurally related to tryptophan analog probe compounds that exhibit a distinct thermal‑shift (Tₘ) profile from known active‑site competitive IDO1 inhibitors. In the study by Cundy et al. (2021), the most active N‑substituted tryptophan analog (compound 17) showed a Tₘ‑shift distinct from competitive inhibitors, with docking studies supporting binding at the recently‑discovered Si (substrate‑inhibition) site rather than the active site [1]. This Si‑site binding mechanism is fundamentally different from the mode of action of 1‑methyl‑D‑tryptophan, which acts as a tryptophan mimetic influencing mTOR signaling rather than a direct competitive inhibitor [2].

IDO1 allosteric site Thermal shift assay Mechanistic probe

Optimal Application Scenarios for N-(3-Oxo-3-phenylpropyl)-D-tryptophan in IDO1/TDO2 Research


Dual IDO1/TDO2 Inhibition Profiling in Tumor Immunology Models

In glioblastoma, hepatocellular carcinoma, and other tumor types where TDO2 expression often exceeds IDO1 expression, N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan (CAS 92515‑11‑2) serves as a dual‑inhibitor chemical probe capable of suppressing both arms of the tryptophan‑catabolizing kynurenine pathway. Its TDO2 IC₅₀ of 3.20 µM [1] is ≥ 15‑fold more potent than 1‑methyl‑D‑tryptophan (TDO2 IC₅₀ ≫ 50 µM), enabling pathway‑wide blockade at concentrations that single‑target IDO1 inhibitors cannot achieve. This dual inhibition is critical for accurately modeling the immunomodulatory effects of complete kynurenine pathway suppression in co‑culture systems with tumor cells and T‑cells [2].

Si-Site Allosteric Mechanism Probing in IDO1 Structural Biology

The emerging evidence that N‑substituted tryptophan analogs can bind at the Si (substrate‑inhibition) site of IDO1—as shown by Tₘ‑shift analysis and docking studies on close structural analogs [1]—positions N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan as a mechanistic tool for studying non‑competitive IDO1 regulation. Researchers investigating the interplay between active‑site turnover and allosteric inhibition by substrate‑accumulation can use this compound (SPR‑confirmed Kd = 9.83 µM [3]) alongside active‑site probes such as epacadostat to dissect the dual‑site regulatory mechanism of IDO1, a task that competitive inhibitors or substrate‑only probes cannot perform.

D‑Amino Acid Tryptophan Analog as a Non‑Metabolizable Kynurenine Pathway Probe

The D‑configuration of N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan confers resistance to metabolic turnover by IDO1, TDO2, and tryptophan hydroxylase, based on the established principle that D‑tryptophan derivatives are not substrates for these enzymes unlike their L‑counterparts [1]. This metabolic stability is essential for long‑duration cellular assays (≥ 24 h) and in vivo pharmacokinetic/pharmacodynamic studies, where L‑enantiomer probes would be rapidly depleted, confounding dose‑response interpretations. Researchers requiring a chemically stable, non‑metabolizable tryptophan‑site probe for extended time‑course experiments should prioritize this D‑enantiomer over L‑tryptophan‑based alternatives.

Structure‑Activity Relationship (SAR) Expansion Around N‑Substituted Tryptophan Inhibitors

N‑(3‑Oxo‑3‑phenylpropyl)‑D‑tryptophan serves as a reference compound for medicinal chemistry campaigns exploring the SAR of N‑substituted tryptophan‑based IDO1/TDO2 inhibitors. Its well‑characterized IDO1 IC₅₀ (2.78 µM [1]) and TDO2 IC₅₀ (3.20 µM [2]), combined with the defined N‑3‑oxo‑3‑phenylpropyl substituent, provide a quantitative benchmark for evaluating newly synthesized analogs. Procurement of this compound as an analytical standard enables direct head‑to‑head potency comparisons within the same assay platform, ensuring that observed improvements in analog series are not artifacts of inter‑laboratory assay variability.

Quote Request

Request a Quote for N-(3-Oxo-3-phenylpropyl)-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.